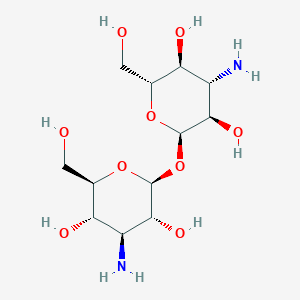
3-(Thiophen-3-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Thiophen-3-yl)isoxazole is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. It is a derivative of isoxazole and contains a thiophene ring, which makes it a unique compound with interesting properties.
Wissenschaftliche Forschungsanwendungen
3-(Thiophen-3-yl)isoxazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 3-(Thiophen-3-yl)isoxazole has been investigated as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of 3-(Thiophen-3-yl)isoxazole is not fully understood. However, it has been proposed that it acts on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemische Und Physiologische Effekte
3-(Thiophen-3-yl)isoxazole has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and to improve cognitive function in animal models of neurodegenerative diseases. Additionally, it has been shown to have anticancer effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Thiophen-3-yl)isoxazole in lab experiments is its versatility. It can be used in a variety of assays to investigate its effects on different molecular targets. Additionally, it is relatively easy to synthesize and can be obtained in good yields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific molecular targets.
Zukünftige Richtungen
There are several future directions for research on 3-(Thiophen-3-yl)isoxazole. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anticancer properties further and to determine its mechanism of action in cancer cells. Additionally, more research is needed to understand its effects on specific molecular targets and to design experiments to investigate these effects.
Synthesemethoden
The synthesis of 3-(Thiophen-3-yl)isoxazole can be achieved through several methods. One of the most common methods involves the reaction of 3-bromothiophene with hydroxylamine-O-sulfonic acid in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3-(Thiophen-3-yl)isoxazole in good yields. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Eigenschaften
CAS-Nummer |
103092-70-2 |
|---|---|
Produktname |
3-(Thiophen-3-yl)isoxazole |
Molekularformel |
C7H5NOS |
Molekulargewicht |
151.19 g/mol |
IUPAC-Name |
3-thiophen-3-yl-1,2-oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-9-8-7(1)6-2-4-10-5-6/h1-5H |
InChI-Schlüssel |
HGHJAIOXNDMCTC-UHFFFAOYSA-N |
SMILES |
C1=CON=C1C2=CSC=C2 |
Kanonische SMILES |
C1=CON=C1C2=CSC=C2 |
Synonyme |
Isoxazole, 3-(3-thienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)



![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)



![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)